molecular formula C18H28N4OS B4876837 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol

Cat. No.: B4876837
M. Wt: 348.5 g/mol
InChI Key: MADGHSNUPLFXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is a compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has several scientific research applications. In the field of medicine, it has been studied for its potential as an anti-inflammatory agent and as a treatment for depression and anxiety. It has also been investigated for its ability to inhibit tumor growth in cancer cells.
In agriculture, this compound has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain pests. It has also been investigated for its potential as a growth regulator for plants.
In material science, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in solution.

Mechanism of Action

The mechanism of action of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its potential as a fluorescent probe for detecting metal ions in solution. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol. One area of research could be to further investigate its potential as an anti-inflammatory agent and as a treatment for depression and anxiety. Another area of research could be to investigate its potential as a pesticide or growth regulator for plants. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol involves the reaction of 2-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)piperazine with ethylene oxide. This reaction is carried out in the presence of a catalyst such as potassium hydroxide. The final product is obtained after purification by column chromatography.

Properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methylbutyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4OS/c1-14(2)5-7-22-9-8-21(13-16(22)6-10-23)12-15-3-4-17-18(11-15)20-24-19-17/h3-4,11,14,16,23H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADGHSNUPLFXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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